molecular formula C10H14N2O B6264636 5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine CAS No. 1561664-01-4

5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine

Cat. No.: B6264636
CAS No.: 1561664-01-4
M. Wt: 178.2
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Description

5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine is a chemical compound characterized by its unique bicyclic structure. This compound is part of the oxazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of bicyclo[2.2.1]heptan-2-ylamine with an oxazole-forming reagent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives with altered bicyclic structures .

Scientific Research Applications

5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine is unique due to its specific substitution on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

1561664-01-4

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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